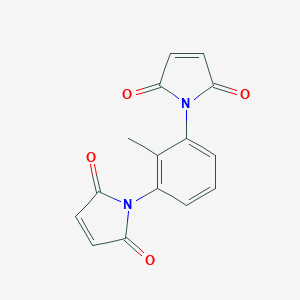
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione, also known as MPBD, is a synthetic compound that has been studied for its potential applications in scientific research. MPBD is a member of the pyrrole-2,5-dione family of compounds, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in important physiological processes. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin, and cholinesterase, which is involved in the breakdown of acetylcholine. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has also been shown to induce apoptosis in cancer cells, possibly through the inhibition of a specific signaling pathway.
Biochemical and Physiological Effects:
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione can inhibit the activity of tyrosinase and cholinesterase, and induce apoptosis in cancer cells. In vivo studies have shown that 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione can reduce the growth of tumors in mice, and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione in lab experiments is its ability to inhibit the activity of enzymes involved in important physiological processes. This makes 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione in lab experiments is its potential toxicity. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been shown to exhibit cytotoxicity in some cell lines, and caution should be taken when handling and using this compound.
Orientations Futures
There are several future directions for the study of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione. One area of research could focus on the development of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione derivatives with improved potency and selectivity for specific enzymes or biological pathways. Another area of research could focus on the use of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione as a potential therapeutic agent for the treatment of cancer or other diseases. Additionally, the mechanism of action of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione could be further elucidated to better understand its biological effects.
Méthodes De Synthèse
The synthesis of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves the reaction of 2-methyl-1,3-phenylenediamine with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized with potassium permanganate to yield 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione. This synthesis method has been optimized to yield high purity 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione with good yields.
Applications De Recherche Scientifique
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase, which are involved in important physiological processes. 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has also been studied as a potential anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
19896-17-4 |
|---|---|
Nom du produit |
1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione |
Formule moléculaire |
C15H10N2O4 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
1-[3-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O4/c1-9-10(16-12(18)5-6-13(16)19)3-2-4-11(9)17-14(20)7-8-15(17)21/h2-8H,1H3 |
Clé InChI |
LNAIBNHJQKDBNR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
SMILES canonique |
CC1=C(C=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Autres numéros CAS |
19896-17-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



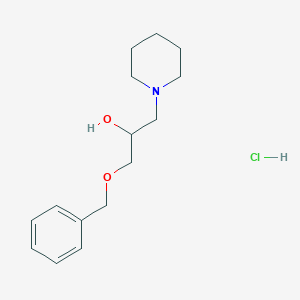
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
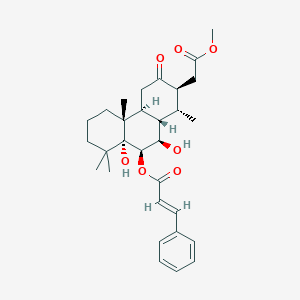


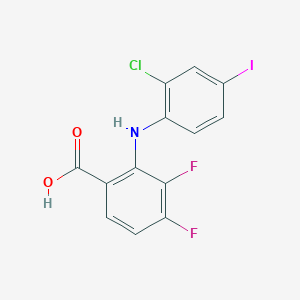

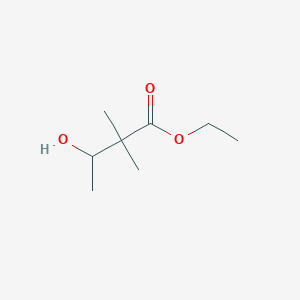
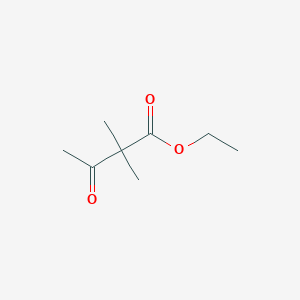
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)


![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)